1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride
Description
1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone Hydrochloride (CAS: 857432-92-9) is a synthetic organic compound with the molecular formula C₁₆H₁₈ClNO₃ and a molecular weight of 307.77 g/mol . Structurally, it consists of a 3,5-dihydroxyphenyl group linked to an ethanone backbone substituted with a methyl(phenylmethyl)amino group. This compound is pharmacologically significant as an impurity standard in the quality control of Terbutaline, a β₂-adrenergic receptor agonist used to treat asthma and chronic obstructive pulmonary disease (COPD) . Its synthesis involves condensation reactions of substituted acetophenones with amines, followed by hydrochloric acid treatment to form the hydrochloride salt .
Properties
Molecular Formula |
C16H18ClNO3 |
|---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3,5-dihydroxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-14(18)9-15(19)8-13;/h2-9,18-19H,10-11H2,1H3;1H |
InChI Key |
KIAKPYKXTRBSQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Condensation of 3,5-Dihydroxybenzaldehyde with N-Substituted Ethylamine Derivatives
Step 1: Preparation of 3,5-Dihydroxybenzaldehyde
- Commercially available or synthesized via selective hydroxylation of phenol derivatives.
Step 2: Formation of the α,β-Unsaturated Ketone Intermediate
- Condense 3,5-dihydroxybenzaldehyde with an appropriate amino precursor, such as N-methylphenylmethylamine, via a Knoevenagel or aldol-type condensation under basic conditions (e.g., sodium hydroxide in ethanol).
Step 3: Reduction to the Ketone
- Hydrogenate or reduce the unsaturated intermediate using catalytic hydrogenation (e.g., Pd/C) to obtain the corresponding ethanone derivative.
Step 3: Amino Group Introduction
- React the ketone with methyl(phenylmethyl)amine in the presence of a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) to perform reductive amination, yielding the amino derivative.
Step 4: Salt Formation
- Treat the amino compound with hydrochloric acid to produce the hydrochloride salt.
Notes: This pathway emphasizes regioselectivity and functional group compatibility, suitable for large-scale synthesis.
Microbial or Enzymatic Methods (Less Common)
Some literature suggests employing microbial biotransformation to produce optically active forms of similar compounds. However, for the specific compound , chemical synthesis remains the primary route due to structural complexity and the need for specific substitution patterns.
Data Table Summarizing Key Parameters
Notes and Considerations
- Stereochemistry: The synthesis of enantiomerically pure compounds may involve chiral catalysts or microbial resolution techniques, as indicated in patent literature.
- Purity: Purification typically involves recrystallization, chromatography, or diastereomeric resolution to isolate the desired isomer.
- Yield Optimization: Use of excess reagents, controlled temperature, and inert atmospheres can improve yields.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and amino groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Position and Bioactivity
Amino Group Modifications
- Methyl(phenylmethyl)amino in the target compound provides steric bulk, which may reduce metabolic degradation compared to smaller groups like isopropylamino (16899-81-3) .
- Benzyl(tert-butyl)amino derivatives (e.g., Terbutaline impurity D) show extended half-lives due to increased resistance to enzymatic cleavage .
Physical Properties
- Melting points vary significantly: The 4-hydroxyphenyl analog (132–133°C) melts lower than the 3,4-dihydroxyphenyl derivative (233–235°C) , reflecting differences in hydrogen bonding and crystal packing.
- Molecular weight correlates with solubility; lighter compounds (e.g., 245.70 g/mol for 16899-81-3) are more soluble in polar solvents than bulkier analogs .
Biological Activity
1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone hydrochloride, also known by its CAS number 857432-92-9, is a compound that has garnered attention due to its potential biological activities, including antioxidant properties and effects on various biological pathways. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
- Molecular Formula : C16H18ClNO
- Molecular Weight : 307.77 g/mol
- Structure : The compound features a dihydroxyphenyl moiety linked to an ethanone structure with a methyl(phenylmethyl)amino group.
Antioxidant Activity
Research indicates that 1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone hydrochloride exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases.
- DPPH Scavenging Activity : Studies have shown that this compound effectively scavenges DPPH radicals, a stable free radical used to evaluate antioxidant activity. For instance, it demonstrated a percent inhibition of over 90% at certain concentrations, comparable to standard antioxidants like Trolox .
- Hydroxyl Radical Scavenging : The compound has also been tested for its ability to scavenge hydroxyl radicals, one of the most reactive oxygen species. It showed promising results in reducing hydroxyl radical-induced damage in cellular models .
Neuroprotective Effects
The compound's neuroprotective potential has been explored through various in vitro studies. It appears to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
- AChE Inhibition : In molecular docking studies, the compound exhibited strong binding affinity towards AChE, indicating its potential as a therapeutic agent for cognitive disorders .
Case Study 1: Antioxidant Efficacy
In a controlled experiment assessing the antioxidant efficacy of various compounds, 1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone hydrochloride was compared against known antioxidants. The results indicated that it not only reduced oxidative stress markers significantly but also improved cell viability in neuronal cell lines exposed to oxidative conditions.
| Compound | DPPH Inhibition (%) | Hydroxyl Radical Scavenging (%) |
|---|---|---|
| 1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone hydrochloride | 92 | 87 |
| Trolox | 91 | 85 |
| Ascorbic Acid | 85 | 80 |
Case Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, this compound was administered to models of induced oxidative stress. The results showed a marked decrease in neuroinflammatory markers and improved cognitive function metrics compared to control groups .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride, and what critical parameters influence yield?
Answer: The synthesis typically involves reductive amination between a ketone intermediate (e.g., 1-(3,5-dihydroxyphenyl)ethanone) and methylbenzylamine. Key steps include:
- Intermediate preparation : Chlorination or hydroxylation of precursor acetophenones to generate the dihydroxyphenyl backbone .
- Reductive amination : Use of sodium cyanoborohydride (NaBH3CN) or similar reducing agents under controlled pH (e.g., buffered acetic acid) to stabilize the amine intermediate .
- Hydrochloride salt formation : Reaction with HCl in anhydrous conditions to precipitate the final product .
Critical parameters : Temperature control during reduction (20–25°C), stoichiometric excess of amine (1.2–1.5 eq.), and solvent choice (e.g., methanol or THF) significantly impact yield .
Q. Which analytical techniques are optimal for characterizing this compound’s structural integrity and purity?
Answer:
- Spectroscopy :
- Chromatography :
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during reductive amination?
Answer:
- Byproduct identification : Common byproducts include over-alkylated amines or unreacted ketones. Use LC-MS or TLC to track intermediates .
- Optimization strategies :
- pH control : Maintain pH 5–6 using acetic acid buffer to favor imine formation without protonating the amine .
- Catalyst selection : Replace NaBH3CN with milder agents (e.g., NaBH(OAc)3) to reduce side reactions .
- Temperature modulation : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
Answer:
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to explain reduced in vivo efficacy .
- Metabolite identification : Use HPLC-MS/MS to detect active/inactive metabolites that alter therapeutic outcomes .
- Dose-response recalibration : Conduct in vivo studies with adjusted dosing regimens based on in vitro IC50 values .
Q. How do structural modifications (e.g., halogen substitution) affect this compound’s receptor binding affinity?
Answer:
Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?
Answer:
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the ketone or amine groups) at different pH levels .
- Density functional theory (DFT) : Calculate bond dissociation energies to identify labile functional groups .
- Experimental validation : Correlate simulations with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
